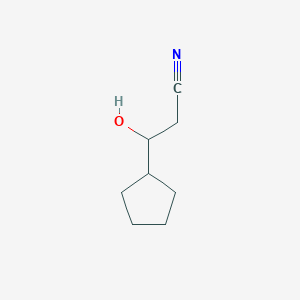

3-Cyclopentyl-3-hydroxypropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFMUGYSVLAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906453-83-6 | |

| Record name | 3-cyclopentyl-3-hydroxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Chiral Intermediate

(S)-3-Cyclopentyl-3-hydroxypropanenitrile is a chiral nitrile compound that serves as a crucial precursor in the synthesis of more complex organic molecules. Its versatility stems from the presence of two key functional groups: a hydroxyl group and a nitrile group, attached to a stereogenic center bearing a cyclopentyl moiety. This combination allows for a wide range of chemical transformations, enabling chemists to introduce further complexity and functionality with a high degree of stereochemical control.

The importance of its chirality cannot be overstated, as the biological activity of many pharmaceutical compounds is dependent on their specific three-dimensional arrangement. The (S)-configuration at the hydroxyl-bearing carbon is often a critical element for the target molecule's efficacy. The synthesis of this specific enantiomer is frequently achieved through methods of asymmetric synthesis, such as enzymatic resolution or the use of chiral auxiliaries. A particularly effective method is the bioreduction of the precursor, 3-cyclopentyl-3-oxopropanenitrile (B9449), using a carbonyl reductase enzyme, which can yield the desired (S)-alcohol with high enantioselectivity. diva-portal.org

The dual functionality of 3-Cyclopentyl-3-hydroxypropanenitrile makes it a versatile synthetic tool. The hydroxyl group can be oxidized to a ketone, or it can undergo substitution reactions, often after activation (e.g., through tosylation or mesylation), to introduce other functional groups. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. This array of possible transformations makes it a valuable starting material for a diverse range of target molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| CAS Number | 906453-83-6 (racemate), 1699727-68-8 ((S)-enantiomer) |

| Appearance | Colorless, odorless liquid |

| Solubility | Soluble in water and ethanol |

| Boiling Point | 289.90 °C (Predicted) |

| Density | 1.056 g/cm³ (Predicted) |

Historical and Current Perspectives on Synthetic Utility

Traditional Chemical Synthesis Routes

Traditional organic chemistry provides several reliable pathways to synthesize this compound. These methods range from nucleophilic additions to precursor modifications, each offering distinct advantages.

Precursor-Based Transformations (e.g., from 3-Cyclopentyl-3-chloropropanol)

This strategy focuses on modifying a pre-existing molecular framework. An example of this is the synthesis starting from epichlorohydrin (B41342) and cyclopentylmagnesium bromide. The reaction between these two reagents forms the intermediate, 3-Cyclopentyl-3-chloropropanol. This chlorinated precursor can then undergo a nucleophilic substitution reaction where the chlorine atom is displaced by a cyanide ion (from a source like sodium or potassium cyanide) to yield this compound. libretexts.org This method allows for controlled construction of the carbon skeleton before the introduction of the nitrile functionality.

Asymmetric Catalytic Hydrogenation Reduction in β-Hydroxynitrile Synthesis

Asymmetric catalytic hydrogenation is a powerful method for producing enantiomerically pure β-hydroxynitriles from their corresponding β-ketonitriles. This process, often a type of dynamic kinetic resolution, can create two adjacent stereocenters with high precision. organic-chemistry.org The reaction involves the reduction of the ketone group in a compound like 3-Cyclopentyl-3-oxopropanenitrile using a chiral catalyst and a hydrogen source. rsc.orggoogle.com While specific applications for this compound are detailed in patents, the general methodology often employs transition metal catalysts, such as those based on iridium or ruthenium, in combination with chiral ligands to achieve high yields and excellent enantioselectivities. organic-chemistry.orgrsc.org Formic acid can be used as the reductant in a process known as asymmetric transfer hydrogenation (ATH). organic-chemistry.org

Oxa-Michael Addition Reactions

Oxa-Michael additions provide another route to β-hydroxynitriles. This reaction involves the 1,4-addition of an oxygen nucleophile to an α,β-unsaturated nitrile. nih.gov While direct addition of water can result in modest yields, a more effective variation uses benzyl (B1604629) alcohol as the nucleophile, which adds to β-substituted unsaturated nitriles in excellent yields. nih.gov The resulting 3-benzyloxy-alkylnitrile can then be treated with reagents like trimethylsilyl (B98337) chloride (TMSCl) and iron(III) chloride (FeCl3) to cleave the benzyl ether, revealing the desired 3-hydroxy-alkylnitrile. nih.gov This two-step sequence allows for the efficient formation of the β-hydroxy-nitrile structure. nih.gov

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a highly efficient and environmentally friendly alternative to traditional chemical methods, offering superior stereoselectivity under mild reaction conditions. google.com

Enantioselective Reduction of 3-Cyclopentyl-3-oxopropanenitrile

The most prominent biocatalytic route to (S)-3-Cyclopentyl-3-hydroxypropanenitrile is the asymmetric reduction of the prochiral ketone, 3-Cyclopentyl-3-oxopropanenitrile. researchgate.netresearchgate.net This transformation is effectively catalyzed by enzymes known as ketoreductases (KREDs) or carbonyl reductases. researchgate.netgoogle.com

Research has demonstrated that enzymes such as KRED-101 can achieve near-perfect enantioselectivity, producing the (S)-enantiomer with an enantiomeric excess (ee) greater than 99%. The process typically operates at a pH of 7.0–7.5 and utilizes a cofactor recycling system, such as one involving glucose dehydrogenase (GDH), to regenerate the necessary NADPH.

Furthermore, protein engineering has been employed to enhance the efficacy of these biocatalysts. A carbonyl reductase from Paraburkholderia hospita (PhADH) initially catalyzed the reduction with 85% ee. researchgate.net Through rational engineering, a double mutant (H93C/A139L) was created that not only increased the enantioselectivity to over 98% but also improved the specific activity by 6.3-fold. researchgate.net This engineered enzyme has been successfully used at high substrate concentrations (200 g/L), leading to the isolation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile in 91% yield. researchgate.net

Data Tables

Table 1: Comparison of Biocatalytic and Chemical Synthesis Methods

| Parameter | Biocatalytic (KRED-101) | Biocatalytic (Engineered PhADH) researchgate.net | Chemical (Industrial Grignard) |

|---|---|---|---|

| Starting Material | 3-Cyclopentyl-3-oxopropanenitrile | 3-Cyclopentyl-3-oxopropanenitrile | Cyclopentylmagnesium bromide, Epichlorohydrin |

| Yield (%) | 92 | 91 | 65–70 |

| Enantiomeric Excess (%) | >99 | >98 | N/A (produces racemate) |

| Temperature (°C) | 30 | Ambient | Varies |

| Key Strengths | Superior enantioselectivity, mild conditions | High yield at high concentration, improved activity | Scalability, cost-effective |

| Key Limitations | Enzyme cost and stability | Requires protein engineering | Produces a racemic mixture |

Table 2: Performance of Engineered Carbonyl Reductase (PhADH H93C/A139L)

| Substrate | Substrate Concentration | Product | Isolated Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 3-Cyclopentyl-3-ketopropanenitrile | 200 g/L | (S)-3-Cyclopentyl-3-hydroxypropanenitrile | 91 | >98 |

| 3-Cyclohexyl-3-ketopropanenitrile | High | (S)-3-Cyclohexyl-3-hydroxypropanenitrile | 90 | >99 |

| 3-Phenyl-3-ketopropanenitrile | High | (S)-3-Phenyl-3-hydroxypropanenitrile | 92 | >99 |

Data sourced from Cui et al., 2020. researchgate.net

Application of Carbonyl Reductases (e.g., PhADH, KRED-101, YMR226C)

A variety of carbonyl reductases (KREDs) have been identified and successfully employed for the asymmetric reduction of β-ketonitriles. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the substrate, producing the corresponding chiral hydroxynitrile. nih.govresearchgate.net

One such enzyme, a carbonyl reductase from Paraburkholderia hospita (PhADH), has been shown to catalyze the reduction of 3-cyclopentyl-3-oxopropanenitrile to yield (S)-3-Cyclopentyl-3-hydroxypropanenitrile with an initial enantiomeric excess (ee) of 85%. researchgate.netresearchgate.net Further engineering of this enzyme has led to significant improvements in its catalytic performance. researchgate.net

Commercially available ketoreductases, such as KRED-101, are also highly effective for this transformation. The enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile using KRED-101 has been reported to achieve near-perfect enantioselectivity, with an enantiomeric excess greater than 99%.

Another characterized short-chain dehydrogenase/reductase is YMR226C from Saccharomyces cerevisiae. nih.gov This enzyme is known to act on 3-hydroxy acids and requires NADP+ as a coenzyme. nih.gov While its specific activity on 3-cyclopentyl-3-oxopropanenitrile is not detailed in the provided information, its classification and known substrate scope suggest its potential as a biocatalyst for this type of reduction.

Strategies for Achieving High Enantiomeric Excess

The primary strategy for achieving high enantiomeric excess in the synthesis of this compound is the use of highly stereoselective enzymes. The inherent three-dimensional structure of the enzyme's active site dictates the orientation of the substrate, leading to the preferential formation of one enantiomer over the other.

In instances where a wild-type enzyme exhibits moderate enantioselectivity, as seen with PhADH (85% ee), protein engineering techniques can be employed to enhance this property. researchgate.net By modifying the amino acid residues within the active site, it is possible to improve the steric and electronic complementarity between the enzyme and the substrate, thereby increasing the enantiomeric excess of the product to over 98%. researchgate.net

Optimization of reaction conditions can also play a role in maximizing enantiomeric excess. Factors such as pH, temperature, and substrate concentration can influence the enzyme's conformation and catalytic activity, which in turn can affect the stereochemical outcome of the reaction.

Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase)

The use of carbonyl reductases on an industrial scale is often limited by the high cost of the required nicotinamide cofactors (NADPH or NADH). nih.govnih.gov To overcome this economic barrier, in situ cofactor regeneration systems are employed. nih.govnih.gov These systems utilize a second enzyme and a cheap sacrificial substrate to regenerate the oxidized cofactor (NADP+ or NAD+) back to its active reduced form (NADPH or NADH).

Enzyme Engineering for Enhanced Catalytic Performance

To meet the demands of industrial-scale synthesis, natural enzymes often require optimization. Enzyme engineering, through rational design and directed evolution, allows for the enhancement of key catalytic properties such as activity, stability, and stereoselectivity. nih.govnih.gov

Rational Design and Directed Evolution Methodologies

Rational design involves the use of detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict and introduce beneficial mutations. nih.govspringernature.com By analyzing the active site and substrate binding pocket, specific amino acid residues can be targeted for site-directed mutagenesis to improve interactions with the substrate or stabilize the transition state. This approach can significantly reduce the screening effort compared to random mutagenesis methods. nih.gov

Directed evolution , on the other hand, mimics the process of natural selection in the laboratory. nih.govpnas.org It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling. nih.gov This library is then subjected to a high-throughput screening process to identify mutants with improved properties. Iterative rounds of mutagenesis and screening can lead to the accumulation of beneficial mutations and substantial enhancements in enzyme performance. pnas.org A combination of these two approaches, often referred to as semi-rational design, can also be a powerful strategy. nih.gov

Characterization of Specific Enzyme Mutants (e.g., H93C/A139L)

Through rational engineering of the carbonyl reductase PhADH, a double mutant, H93C/A139L, was created to improve the synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile. researchgate.net The wild-type PhADH initially catalyzed the reduction of 3-cyclopentyl-3-oxopropanenitrile with 85% enantiomeric excess. researchgate.net The H93C/A139L variant exhibited a significant enhancement in enantioselectivity, increasing it to over 98% ee. researchgate.net

Furthermore, this double mutant also demonstrated a remarkable 6.3-fold improvement in specific activity compared to the wild-type enzyme. researchgate.net This engineered biocatalyst proved to be robust, enabling the reduction of the substrate at a high concentration (200 g/L), ultimately leading to the isolation of the desired (S)-product in a 91% yield. researchgate.net

| Enzyme Variant | Enantiomeric Excess (ee) | Specific Activity Improvement (fold) | Substrate Concentration | Isolated Yield |

| Wild-Type PhADH | 85% | 1.0 | - | - |

| H93C/A139L Mutant | >98% | 6.3 | 200 g/L | 91% |

Structure-Guided Optimization for Stereoselectivity and Activity

Structure-guided optimization is a key component of rational enzyme design that leverages structural information to enhance stereoselectivity and activity. By creating computational models of the enzyme-substrate complex, researchers can gain insights into the molecular interactions that govern catalysis. researchgate.net

For instance, docking simulations of 3-cyclopentyl-3-oxopropanenitrile within the active site of PhADH can reveal the specific amino acid residues that influence the binding orientation of the substrate. researchgate.net This information allows for the targeted mutation of residues to either enlarge or reshape the substrate-binding pocket, thereby favoring a binding mode that leads to the desired stereoisomer. researchgate.net Such structural analysis was instrumental in identifying the beneficial mutations in the H93C/A139L variant of PhADH, which improved both enantioselectivity and activity for the synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile. researchgate.net This approach of using structural data to guide directed evolution has been successfully applied to other carbonyl reductases as well, leading to significant enhancements in their catalytic efficiency and stereoselectivity. nih.gov

Enzymatic Resolution and Desymmetrization for Chiral Purity

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. In the context of this compound, EKR can be employed to resolve a racemic mixture, yielding both the (R) and (S)-enantiomers with high enantiomeric excess (ee).

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently utilized for the kinetic resolution of β-hydroxy nitriles through enantioselective acylation. In a typical process, the racemic this compound is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme selectively acylates one of the enantiomers (for instance, the R-enantiomer), forming an ester, while leaving the other enantiomer (the S-enantiomer) largely in its original alcohol form. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value).

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-ester (%) | E-value |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane (B92381) | 30 | ~50 | >98 | >98 | >150 |

| Candida rugosa Lipase | Acetic Anhydride | DIPE | 35 | ~50 | >95 | >95 | >100 |

| Note: This table presents representative data for lipase-catalyzed kinetic resolutions of β-hydroxy nitriles and may not reflect the exact outcomes for this compound. |

While enzymatic resolution is an established method, enzymatic desymmetrization offers an alternative route to chiral compounds from prochiral precursors. This strategy involves the modification of a symmetrical molecule containing two identical functional groups in a way that the enzyme's stereoselectivity leads to a chiral product. However, based on available scientific literature, the application of enzymatic desymmetrization for the direct synthesis of this compound has not been extensively reported.

Scalable Biocatalytic Production Protocols

The industrial production of enantiomerically pure this compound, particularly the (S)-enantiomer, necessitates scalable and efficient synthetic routes. Biocatalytic reduction of the precursor ketone, 3-cyclopentyl-3-oxopropanenitrile, has emerged as a promising approach for large-scale synthesis. This method often employs ketoreductases (KREDs) or carbonyl reductases, which can exhibit high enantioselectivity.

Recent research has focused on engineering carbonyl reductases to enhance their activity, stability, and stereoselectivity for industrial applications. For instance, a carbonyl reductase from Paraburkholderia hospita has been rationally engineered to efficiently catalyze the reduction of 3-cyclopentyl-3-oxopropanenitrile to (S)-3-Cyclopentyl-3-hydroxypropanenitrile. Through targeted mutations, a double mutant of the enzyme demonstrated a significant improvement in both enantioselectivity (from 85% to >98% ee) and specific activity.

A key aspect of scalable biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor (NADH or NADPH) required by the reductase. To address this, a co-substrate and a corresponding dehydrogenase are often employed in a coupled enzymatic system. For example, glucose and glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+. This approach allows for the use of catalytic amounts of the cofactor, making the process economically viable on an industrial scale.

The bioreduction of 3-cyclopentyl-3-oxopropanenitrile has been successfully performed at a high substrate concentration of 200 g/L, achieving an isolated yield of (S)-3-Cyclopentyl-3-hydroxypropanenitrile of 91%. researchgate.net This demonstrates the potential of this biocatalytic method for large-scale manufacturing.

| Parameter | Value |

| Biocatalyst | Engineered Carbonyl Reductase |

| Substrate | 3-Cyclopentyl-3-oxopropanenitrile |

| Substrate Concentration | 200 g/L |

| Cofactor Regeneration System | Glucose/Glucose Dehydrogenase |

| Product | (S)-3-Cyclopentyl-3-hydroxypropanenitrile |

| Enantiomeric Excess (ee) | >98% |

| Isolated Yield | 91% |

| Note: This data is based on a specific study on the scalable preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile using an engineered carbonyl reductase. researchgate.net |

The development of robust and efficient biocatalytic protocols, such as the one described, is crucial for the sustainable and cost-effective production of chiral intermediates like this compound, paving the way for their broader application in the pharmaceutical industry.

Chemical Reactivity and Transformation Pathways of 3 Cyclopentyl 3 Hydroxypropanenitrile

Reactions Involving the Hydroxyl Group

The hydroxyl group in 3-Cyclopentyl-3-hydroxypropanenitrile is a primary site for various chemical modifications, including oxidation and substitution reactions. These transformations are crucial for the synthesis of key intermediates for pharmaceuticals and other fine chemicals.

Oxidation to Ketone Derivatives (e.g., 3-Cyclopentyl-3-oxopropanenitrile)

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-Cyclopentyl-3-oxopropanenitrile (B9449). This transformation is a fundamental reaction in organic synthesis. While specific oxidizing agents for this exact substrate are not extensively documented in publicly available literature, standard oxidizing agents for the conversion of secondary alcohols to ketones are applicable. These include chromium-based reagents or potassium permanganate (B83412) under controlled acidic conditions. google.com

The resulting ketone, 3-Cyclopentyl-3-oxopropanenitrile, is a significant intermediate, particularly in the synthesis of pharmaceutical compounds. google.com For instance, it can be stereoselectively reduced back to (S)-3-Cyclopentyl-3-hydroxypropanenitrile, a key precursor for the synthesis of ruxolitinib (B1666119), a Janus kinase (JAK) inhibitor.

| Reactant | Product | Reagent Category |

| This compound | 3-Cyclopentyl-3-oxopropanenitrile | General Oxidizing Agents (e.g., CrO3, KMnO4) |

Substitution Reactions and Functional Group Interconversion

The hydroxyl group can be converted into other functional groups through various substitution reactions. This typically involves an initial activation of the hydroxyl group to transform it into a better leaving group, followed by nucleophilic attack.

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be activated. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). These transformations are typically carried out by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This activation step is a probable prerequisite for the synthesis of certain pharmaceutical intermediates where the hydroxyl group is displaced.

| Alcohol | Activating Reagent | Activated Intermediate |

| This compound | p-Toluenesulfonyl chloride (TsCl) | 3-Cyclopentyl-3-(tosyloxy)propanenitrile |

| This compound | Methanesulfonyl chloride (MsCl) | 3-Cyclopentyl-3-(methylsulfonyloxy)propanenitrile |

Once the hydroxyl group is activated as a good leaving group (e.g., as a tosylate or mesylate), it can be readily displaced by a variety of nucleophiles. A notable example is the synthesis of a precursor for JAK inhibitors. In this pathway, the activated hydroxyl group of a this compound derivative is displaced by a pyrrolopyrimidinyl-pyrazolyl moiety to yield (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile. This substitution reaction is a key step in the synthesis of these therapeutic agents for inflammatory conditions.

The Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a wide range of functional groups with inversion of stereochemistry. This reaction has been specifically applied in the synthesis of a ruxolitinib intermediate. In a patented process, (S)-3-Cyclopentyl-3-hydroxypropanenitrile undergoes a Mitsunobu reaction with 4-bromopyrazole. The reaction is carried out in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which acts as a coupling agent. This reaction proceeds to form (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, demonstrating a key application of this compound in pharmaceutical synthesis.

| Reactants | Reagents | Product |

| (S)-3-Cyclopentyl-3-hydroxypropanenitrile, 4-Bromopyrazole | Triphenylphosphine, Diethyl azodicarboxylate (or similar) | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |

Transformations of the Nitrile Moiety

The nitrile group of this compound is also susceptible to a variety of chemical transformations, most notably hydrolysis and reduction. These reactions provide pathways to other important functional groups such as carboxylic acids and primary amines, respectively.

The reduction of the nitrile group leads to the formation of a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). youtube.comlibretexts.org This powerful reducing agent converts the nitrile to a primary amine, which in the case of this compound would result in the formation of 4-amino-1-cyclopentylbutan-1-ol. Another method for nitrile reduction is catalytic hydrogenation, which can also yield the primary amine. nih.gov

| Transformation | Reagents | Product |

| Acid-catalyzed Hydrolysis | H3O+, heat | 3-Cyclopentyl-3-hydroxypropanoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, heat; 2. H3O+ | 3-Cyclopentyl-3-hydroxypropanoic acid |

| Reduction | 1. LiAlH4; 2. H2O | 4-Amino-1-cyclopentylbutan-1-ol |

| Catalytic Hydrogenation | H2, catalyst | 4-Amino-1-cyclopentylbutan-1-ol |

Reduction of the Nitrile Group

The nitrile functionality in this compound can be reduced to a primary amine, a transformation of significant value in the synthesis of pharmaceutical compounds and other biologically active molecules. This conversion of a nitrile to an amine involves the addition of hydrogen across the carbon-nitrogen triple bond.

Common laboratory methods for the reduction of nitriles include the use of strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. While specific studies on the reduction of this compound are not extensively detailed in the available literature, the general principles of nitrile reduction can be applied.

The reaction with lithium aluminum hydride typically proceeds in an anhydrous ethereal solvent, followed by an aqueous workup to yield the primary amine. This method is known for its high efficiency in reducing a wide range of nitriles.

Alternatively, catalytic hydrogenation offers a milder approach. This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst and substrate. For instance, the reduction of ethanenitrile to ethylamine (B1201723) can be achieved using a palladium catalyst.

A summary of common reagents used for the reduction of nitriles is presented in the table below.

| Reagent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Anhydrous ether solvent, followed by aqueous workup |

| Catalytic Hydrogenation (H2/catalyst) | Primary Amine | Metal catalyst (e.g., Pd, Pt, Ni), elevated temperature and pressure |

It is important to note that the presence of the hydroxyl group in this compound might influence the choice of reducing agent and reaction conditions to avoid undesired side reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and therefore susceptible to attack by nucleophiles. This reactivity is analogous to that of the carbonyl carbon in aldehydes and ketones. Nucleophilic addition to the nitrile group can lead to the formation of a variety of new carbon-carbon bonds and functional groups.

Strong, anionic nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add directly to the nitrile carbon. This reaction initially forms an imine anion, which upon acidic workup, can be hydrolyzed to a ketone. This two-step process provides a valuable method for the synthesis of ketones from nitriles.

The general mechanism for the addition of a Grignard reagent to a nitrile is as follows:

Nucleophilic attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, breaking the pi bond and forming a new carbon-carbon bond. This results in the formation of a magnesium salt of an imine.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine intermediate to a ketone.

Weaker, neutral nucleophiles generally require acid catalysis to enhance the electrophilicity of the nitrile carbon. Protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack.

The table below summarizes the expected outcomes of nucleophilic addition reactions at the nitrile carbon of this compound with strong nucleophiles.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine salt | Ketone |

| Organolithium Compound (RLi) | Imine salt | Ketone |

These nucleophilic addition reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of organic substituents at the carbon adjacent to the cyclopentyl and hydroxyl-bearing carbon.

Advanced Applications As a Strategic Building Block in Organic Synthesis

Role in the Elaboration of Complex Molecular Architectures

The dual functionality of 3-Cyclopentyl-3-hydroxypropanenitrile, with its nucleophilic hydroxyl group and electrophilic nitrile carbon, allows for a diverse range of chemical transformations. This makes it a strategic starting material for the synthesis of more complex molecules. The hydroxyl group can undergo oxidation to form the corresponding ketone, 3-cyclopentyl-3-oxopropanenitrile (B9449), which is a key intermediate in various synthetic pathways. uni-hamburg.de Conversely, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further avenues for molecular elaboration.

The cyclopentyl moiety imparts specific steric and conformational properties to the molecule, which can be crucial in directing the stereochemical outcome of subsequent reactions. The inherent chirality of this compound, when used in its enantiomerically pure form, serves as a valuable chiral pool starting material, enabling the synthesis of enantiopure target molecules. While its application has been most prominently demonstrated in the synthesis of pharmaceutical intermediates, the fundamental reactivity of this building block suggests a broader potential in the total synthesis of natural products and other complex organic compounds.

Precursor in the Synthesis of Pharmaceutical Intermediates

The most significant application of this compound to date is in the synthesis of pharmaceutical agents, particularly as a key intermediate for Janus Kinase (JAK) inhibitors.

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are involved in hematopoiesis and immune responses. uni-hamburg.de Consequently, inhibitors of JAKs have emerged as important therapeutic agents for a range of diseases, including myelofibrosis, polycythemia vera, and rheumatoid arthritis. The synthesis of many of these inhibitors relies on the strategic incorporation of a substituted pyrazole (B372694) ring, and this compound has proven to be an ideal precursor for this purpose.

Ruxolitinib (B1666119), a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a pharmaceutical synthesized using this compound. The synthesis of Ruxolitinib involves the coupling of (S)-3-cyclopentyl-3-hydroxypropanenitrile with a 4-bromopyrazole derivative. A common synthetic route involves the following key steps:

Preparation of 3-Cyclopentyl-3-oxopropanenitrile: This is typically achieved through the catalytic reaction of cyclopentane (B165970) methyl formate (B1220265) and acetonitrile (B52724). nih.gov

Enzymatic Asymmetric Reduction: The prochiral ketone, 3-cyclopentyl-3-oxopropanenitrile, is then subjected to an enzymatic asymmetric reduction to produce the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile. This step is crucial for establishing the desired stereochemistry in the final drug molecule.

Mitsunobu Reaction and Coupling: The resulting chiral alcohol undergoes a Mitsunobu reaction with a substituted pyrazole, such as 4-bromopyrazole, to form the key carbon-nitrogen bond. nih.gov

The enantiomeric purity of the final product is highly dependent on the stereoselectivity of the enzymatic reduction step. The following table summarizes typical reaction parameters for this key transformation.

| Parameter | Biocatalytic Reduction |

| Enzyme | Carbonyl Reductase |

| Substrate | 3-Cyclopentyl-3-oxopropanenitrile |

| Product | (S)-3-Cyclopentyl-3-hydroxypropanenitrile |

| Yield (%) | ~92% |

| Enantiomeric Excess (ee %) | >99% |

| Temperature (°C) | 30 |

Furthermore, this compound is a valuable precursor for the synthesis of various Ruxolitinib analogues. By modifying the pyrazole coupling partner or by further derivatization of the cyclopentyl or nitrile moieties, a library of related compounds can be generated for structure-activity relationship (SAR) studies.

The cyclopentyl scaffold is a key structural motif in a number of carbocyclic nucleoside analogues that exhibit significant antiviral activity. uni-hamburg.denih.gov These compounds mimic natural nucleosides but are resistant to enzymatic cleavage, making them effective viral replication inhibitors. The synthesis of these antiviral agents often relies on chiral cyclopentenyl derivatives as key intermediates.

While direct utilization of this compound in the synthesis of antiviral agents is not extensively documented, its role as a readily available chiral cyclopentyl building block suggests its potential as a precursor in this area. The hydroxyl and nitrile functionalities can be chemically manipulated to introduce the necessary pharmacophoric elements of carbocyclic nucleosides. For instance, the hydroxyl group can serve as a handle for the introduction of a nucleobase, while the nitrile group can be transformed into other functional groups to modulate the compound's biological activity and pharmacokinetic properties. The development of stereoselective synthetic routes to various functionalized cyclopentane derivatives is a cornerstone of carbocyclic nucleoside synthesis, and this compound represents a valuable starting point in this context.

Applications in Chiral Synthesis and Stereodivergent Pathways

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. Its own synthesis is a notable example of stereoselective catalysis.

The enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropanenitrile to (S)-3-cyclopentyl-3-hydroxypropanenitrile is a highly efficient method for producing this chiral building block in high enantiomeric purity. This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and environmental compatibility.

Once obtained in its enantiopure form, this compound can be used to control the stereochemistry of subsequent reactions. The stereocenter at the hydroxyl-bearing carbon can influence the facial selectivity of reactions at adjacent positions, leading to the diastereoselective formation of new stereocenters. For example, the addition of nucleophiles to the nitrile group or electrophiles to the hydroxyl group can proceed with a high degree of stereocontrol.

While the primary application of this chiral building block has been in the synthesis of a single diastereomer of Ruxolitinib, its potential in stereodivergent synthesis is an area of growing interest. By carefully choosing reaction conditions and reagents, it may be possible to selectively generate different diastereomers of a target molecule starting from a single enantiomer of this compound. This would provide access to a wider range of stereoisomers for biological evaluation, which is a critical aspect of modern drug discovery. The diastereoselective addition of cyanide to β-hydroxyketones, a reaction analogous to the transformation of this compound, has been shown to proceed with high levels of stereocontrol, further highlighting the potential of this compound in stereodivergent synthesis.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Chemical and Biocatalytic Transformations

The formation of 3-Cyclopentyl-3-hydroxypropanenitrile can be achieved through various synthetic strategies, each with distinct reaction mechanisms.

Chemical Transformations:

A common chemical approach involves the base-catalyzed acylation of the acetonitrile (B52724) anion with cyclopentyl-containing esters. For instance, the reaction of cyclopentane (B165970) methyl formate (B1220265) with acetonitrile, catalyzed by a strong base like sodium hydride, proceeds via the formation of a nitrile-stabilized carbanion. nih.gov This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form 3-cyclopentyl-3-oxopropanenitrile (B9449). Subsequent reduction of the ketone functionality yields the desired this compound. The stereochemical outcome of the reduction step is dependent on the reducing agent and reaction conditions used.

Another patented method describes the catalytic reaction of cyclopentane methyl formate and acetonitrile to prepare the intermediate 3-cyclopentyl-3-oxopropanenitrile, which is then subjected to an enzymatic reduction to afford the chiral alcohol, (S)-3-Cyclopentyl-3-hydroxypropanenitrile. nih.gov

Biocatalytic Transformations:

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of enantiomerically pure (S)-3-Cyclopentyl-3-hydroxypropanenitrile. The key transformation is the asymmetric reduction of the prochiral ketone, 3-cyclopentyl-3-ketopropanenitrile. researchgate.net This reaction is efficiently catalyzed by a carbonyl reductase (PhADH) from the bacterium Paraburkholderia hospita. researchgate.net

The mechanism of this enzymatic reduction involves the transfer of a hydride ion from the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor to the carbonyl carbon of the substrate. researchgate.net The enzyme's chiral active site orients the substrate in a specific manner, ensuring the hydride attacks from a particular face of the carbonyl group, thus establishing the (S)-stereochemistry at the newly formed chiral center. researchgate.netresearchgate.net

Rational protein engineering has been employed to enhance the enzyme's natural properties. A wild-type PhADH initially produced (S)-3-Cyclopentyl-3-hydroxypropanenitrile with 85% enantiomeric excess (ee). researchgate.net Through site-directed mutagenesis, a double mutant, H93C/A139L, was created. This engineered enzyme exhibited significantly improved enantioselectivity (>98% ee) and a 6.3-fold increase in specific activity. researchgate.net The mutations presumably alter the architecture of the active site, leading to a more favorable binding orientation of the substrate for the stereoselective reduction.

| Transformation Method | Precursor | Key Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Biocatalytic Reduction | 3-cyclopentyl-3-ketopropanenitrile | Wild-type Carbonyl Reductase (PhADH) | (S)-3-Cyclopentyl-3-hydroxypropanenitrile | 85% | researchgate.net |

| Biocatalytic Reduction | 3-cyclopentyl-3-ketopropanenitrile | Engineered PhADH (H93C/A139L) | (S)-3-Cyclopentyl-3-hydroxypropanenitrile | >98% | researchgate.net |

| Chemical Synthesis | Cyclopentane methyl formate, Acetonitrile | 1. Sodium Hydride; 2. Reducing Agent | This compound | Dependent on reducing agent | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for understanding the intricate details of the catalytic mechanisms and the factors governing stereoselectivity in the synthesis of this compound.

Molecular docking simulations have been instrumental in providing a structural basis for the enhanced enantioselectivity observed in the engineered PhADH enzyme. researchgate.net Docking studies of the substrate, 3-cyclopentyl-3-ketopropanenitrile, into the active site of the PhADH-NADPH complex reveal the critical interactions that dictate the stereochemical outcome. researchgate.net

In the wild-type enzyme, the substrate can adopt multiple binding poses, one of which leads to the formation of the minor (R)-enantiomer. The mutations H93C and A139L in the engineered variant are believed to reshape the substrate-binding pocket. These changes introduce steric constraints that disfavor the non-productive binding mode, thereby forcing the substrate into an orientation that exclusively leads to the formation of the (S)-alcohol upon hydride transfer from NADPH. researchgate.net The docking results highlight how subtle changes in the amino acid residues lining the active site can have a profound impact on the stereoselectivity of the biocatalytic reduction.

| Enzyme Variant | Key Residues in Active Site | Predicted Substrate Binding | Outcome | Reference |

| Wild-type PhADH | His93, Ala139 | Allows for multiple binding orientations | Moderate (S)-selectivity (85% ee) | researchgate.net |

| Mutant PhADH (H93C/A139L) | Cys93, Leu139 | Restricts substrate to a single, productive orientation | High (S)-selectivity (>98% ee) | researchgate.net |

While specific molecular dynamics (MD) simulations for the PhADH-catalyzed reduction of 3-cyclopentyl-3-ketopropanenitrile have not been extensively reported, this technique offers powerful potential for a deeper understanding of the catalytic process. MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, providing insights that static docking models cannot. semanticscholar.org

For carbonyl reductases, MD simulations can be used to:

Map Substrate Pathways: Investigate how the substrate enters the active site and positions itself for catalysis. semanticscholar.org

Evaluate the Role of Water: Assess the role of specific water molecules in the active site, which can be crucial for proton transfer steps that complete the reaction mechanism after hydride delivery.

Simulate Mutant Effects: Predict the dynamic consequences of amino acid mutations, helping to rationalize experimentally observed changes in activity and selectivity and guide further protein engineering efforts.

By applying MD simulations to the PhADH system, researchers could validate the binding poses suggested by docking and gain a more comprehensive, dynamic picture of the molecular events that lead to the highly stereoselective synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic aspects of reaction mechanisms and the origins of stereoselectivity. Although specific DFT studies on the stereoselectivity control for this compound are not yet published, the principles from related systems demonstrate their potential applicability.

DFT calculations could be employed to:

Model Transition States: Calculate the structures and energies of the transition states for the hydride transfer from NADPH to both faces (pro-R and pro-S) of the carbonyl group of 3-cyclopentyl-3-ketopropanenitrile within the enzyme's active site. The energy difference between these competing transition states is directly related to the enantiomeric excess observed experimentally.

Analyze Non-Covalent Interactions: Quantify the stabilizing or destabilizing non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the substrate and the active site residues in each transition state. This analysis can pinpoint the specific interactions responsible for favoring one stereochemical pathway over the other. Studies on other organocatalyzed reactions have shown that hydrogen bonding plays a vital role in achieving stereoselection.

Elucidate Catalyst Role: In chemical synthesis, DFT can clarify how a chiral catalyst, such as a chiral phosphoric acid, activates the substrate and creates a chiral environment that directs the approach of the nucleophile, leading to a stereoselective outcome.

By applying these quantum chemical approaches, a precise, energy-based rationale for the high stereoselectivity of both the engineered PhADH enzyme and potential chiral chemical catalysts can be developed, offering a detailed complement to the structural insights from molecular modeling.

Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Cyclopentyl-3-hydroxypropanenitrile. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule. Although a fully assigned spectrum for this compound is not readily available in published literature, data from related patents offer some insight. For instance, a patent (CN104496904A) describes the ¹H NMR spectrum of (S)-3-cyclopentyl-3-hydroxypropanenitrile in DMSO-d₆, showing signals at approximately 4.30 (1H, broad singlet), 3.50 (1H, multiplet), 2.70 (2H, multiplet), 1.90 (1H, multiplet), and 1.85 (8H, multiplet). A plausible assignment of these signals is detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |

| ~ 4.30 | br s | 1H | -OH |

| ~ 3.50 | m | 1H | CH-OH |

| ~ 2.70 | m | 2H | -CH₂-CN |

| ~ 1.90 | m | 1H | CH-cyclopentyl |

| ~ 1.20-1.85 | m | 8H | 4 x -CH₂- (cyclopentyl) |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. While specific experimental data for this compound is scarce, the chemical shifts can be predicted based on the known ranges for similar functional groups. The nitrile carbon typically appears in the 115-125 ppm range, while the carbon bearing the hydroxyl group (C-OH) would be expected between 60-80 ppm. The carbons of the cyclopentyl ring generally resonate in the 20-50 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 120 | -C≡N |

| ~ 70 | CH-OH |

| ~ 45 | CH-cyclopentyl |

| ~ 30 | -CH₂-CN |

| ~ 25 | 2 x -CH₂- (cyclopentyl) |

| ~ 24 | 2 x -CH₂- (cyclopentyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) and nitrile (-C≡N) groups. ucla.edulibretexts.orgorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3550 - 3200 | O-H stretch | Broad, strong absorption indicative of the hydroxyl group, often broadened due to hydrogen bonding. |

| 2950 - 2850 | C-H stretch | Strong absorption from the C-H bonds of the cyclopentyl and propanenitrile backbone. |

| 2260 - 2220 | C≡N stretch | Medium intensity, sharp absorption characteristic of the nitrile group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₃NO, Molecular Weight: 139.19 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The theoretical [M+H]⁺ ion for this compound is 140.1075. lew.ro

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A common fragmentation pathway for cyclopentyl derivatives is the loss of an ethene molecule (28 Da). The molecular ion peak ([M]⁺) at m/z 139 may be observed, along with fragment ions resulting from the loss of water (m/z 121), the nitrile group, and fragmentation of the cyclopentyl ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular ion) |

| 121 | [M - H₂O]⁺ |

| 113 | [M - C₂H₂]⁺ |

| 83 | [C₆H₁₁]⁺ (Loss of CH₂CN and OH) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.).

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. The use of a DB-5MS column, a common non-polar column, has been suggested for the analysis of this compound. Given the polar nature of the hydroxyl group, derivatization (e.g., silylation) may be employed to improve peak shape and thermal stability, although it is often possible to analyze such compounds directly on a suitable polar stationary phase.

Interactive Data Table: Example GC-MS Conditions for Purity Analysis

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax type) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the enantiomeric excess of chiral compounds. For this compound, chiral stationary phases (CSPs) are required to separate the (R) and (S) enantiomers. Polysaccharide-based columns, such as Chiralpak AD-H, are commonly used for this purpose. The separation is typically achieved using a normal-phase mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Interactive Data Table: Example Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Value/Description |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of chiral cyanohydrins is a well-established field, but the drive towards green chemistry is creating new opportunities for innovation. rsc.org Future research is increasingly aimed at developing synthetic pathways that minimize environmental impact, reduce waste, and operate under milder conditions. Traditional methods often rely on stoichiometric amounts of chiral auxiliaries or catalysts that can be expensive and difficult to recycle. eurekalert.org Emerging strategies are focused on catalytic, enantioselective methods that offer higher efficiency and sustainability.

Key areas of development include:

Advanced Catalytic Systems: Research into new chiral catalysts, such as chiral lithium(I) phosphoryl phenoxides, has shown promise in overcoming the challenges of inefficient and time-consuming reactions, particularly for ketone substrates. eurekalert.org The development of catalysts that operate at very low loadings and under solvent-free conditions represents a significant step towards more sustainable manufacturing processes. organic-chemistry.org

Solvent and Reagent Selection: A major thrust in sustainable synthesis is the replacement of hazardous organic solvents with more benign alternatives like water or the use of solvent-free reaction conditions. mdpi.com Similarly, replacing toxic cyanide sources like hydrogen cyanide (HCN) with safer alternatives, such as trimethylsilyl (B98337) cyanide (TMSCN) or acetone (B3395972) cyanohydrin, continues to be a priority. rsc.orgorganic-chemistry.org

Flow Chemistry: The application of continuous flow technology to the synthesis of 3-Cyclopentyl-3-hydroxypropanenitrile offers potential advantages in terms of safety, scalability, and process control. Flow reactors can enable the safe use of hazardous reagents and allow for precise control over reaction parameters, leading to improved yields and purity.

Table 1: Comparison of Synthetic Approaches for Cyanohydrins

| Parameter | Traditional Chemical Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Stoichiometric chiral auxiliaries; metal complexes | Highly active chiral catalysts (e.g., lithium-based), biocatalysts |

| Solvent | Often requires anhydrous organic solvents | Aqueous media, ionic liquids, or solvent-free conditions |

| Cyanide Source | Often gaseous HCN or KCN | Trimethylsilyl cyanide (TMSCN), acetone cyanohydrin |

| Conditions | Can require cryogenic temperatures | Ambient temperature and pressure |

| Efficiency | Lower catalyst turnover, potential for significant waste | High enantioselectivity, low catalyst loading, reduced waste |

Advances in Biocatalyst Design for Enhanced Efficiency and Selectivity

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure cyanohydrins. nih.gov Enzymes like hydroxynitrile lyases (HNLs) and carbonyl reductases operate with exceptional selectivity under mild, aqueous conditions. rsc.orgresearchgate.net Future research is focused on discovering and engineering more robust and efficient biocatalysts.

Protein Engineering and Directed Evolution: Rational design and directed evolution are key strategies for improving the performance of existing enzymes. For instance, the rational engineering of a carbonyl reductase (PhADH) from Paraburkholderia hospita led to a double mutant (H93C/A139L) with a 6.3-fold improvement in specific activity and enhanced enantioselectivity (from 85% to >98% ee) for the reduction of 3-cyclopentyl-3-ketopropanenitrile. researchgate.net This demonstrates the potential to tailor enzymes for specific industrial applications, achieving high substrate concentrations (200 g/L) and excellent yields (91%). researchgate.net

Genome Mining and Discovery of New Enzymes: Modern techniques like genome mining are accelerating the discovery of novel biocatalysts from diverse natural sources. nih.gov This approach allows researchers to identify new HNLs or other relevant enzymes with unique substrate specificities, improved stability, or other desirable properties without the need for traditional culture-based screening. nih.gov

Table 2: Performance Enhancement of Carbonyl Reductase (PhADH) via Rational Engineering

| Enzyme Variant | Substrate | Specific Activity (U/mg) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Wild Type PhADH | 3-Cyclopentyl-3-ketopropanenitrile | ~0.5 (estimated) | 85% | - |

Data derived from reported 6.3-fold activity improvement and synthesis results. researchgate.net

Exploration of Undiscovered Chemical Transformations and Derivatizations

The bifunctional nature of this compound, containing both a hydroxyl and a nitrile group, makes it a versatile intermediate for a wide range of chemical transformations. rsc.orgsolubilityofthings.com While its conversion to key pharmaceutical intermediates is well-documented, there remains significant untapped potential for creating novel molecular scaffolds.

Future opportunities in this area include:

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening pathways to β-amino alcohols. jove.com These transformations are fundamental in organic synthesis, and exploring novel catalytic systems (both chemical and enzymatic) for these conversions could yield new families of compounds. Nitrilases, for example, are enzymes that can hydrolyze nitriles to carboxylic acids under mild conditions and are a subject of ongoing research. nih.govd-nb.info

Hydroxyl Group Derivatization: The secondary hydroxyl group is a key site for modification. Beyond the established Mitsunobu reaction used in certain pharmaceutical syntheses, there is potential for a wide array of other transformations. google.com This includes oxidation to the corresponding ketone (3-cyclopentyl-3-oxopropanenitrile), etherification, or esterification to produce derivatives with different physicochemical properties.

Multicomponent and Tandem Reactions: Designing novel tandem or multicomponent reactions that utilize this compound as the starting material could lead to the efficient, one-pot synthesis of complex heterocyclic structures. For instance, transformations involving both the hydroxyl and nitrile functionalities simultaneously or sequentially could provide rapid access to substituted lactones, lactams, or other valuable heterocyclic systems. rsc.org

Table 3: Potential Derivatizations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Nitrile (-CN) | Reduction | β-Amino alcohol |

| Nitrile (-CN) | Hydrolysis (e.g., using nitrilase) | α-Hydroxy carboxylic acid |

| Hydroxyl (-OH) | Oxidation | β-Ketonitrile |

| Hydroxyl (-OH) | Substitution (e.g., Mitsunobu) | Amines, ethers, azides |

Q & A

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values across studies?

- Methodological Answer : Standardize analytical protocols (e.g., identical HPLC columns, mobile phase ratios) and validate against certified reference materials. Investigate potential racemization during sample preparation (e.g., via control experiments with deuterated solvents). Collaborative inter-laboratory studies using blinded samples can identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.